Cas no 1870210-65-3 (benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate)

Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate is a carbamate derivative featuring a brominated and dimethyl-substituted phenyl ring. This compound is of interest in synthetic organic chemistry due to its utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of the bromo and dimethyl groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating further functionalization. The benzyl carbamate moiety provides stability while allowing selective deprotection when required. Its well-defined structure and purity make it suitable for research and development applications requiring precise molecular modifications. Storage under inert conditions is recommended to maintain stability.
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate structure
1870210-65-3 structure
商品名:benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
CAS番号:1870210-65-3
MF:C16H16BrNO2
メガワット:334.207743644714
CID:5794592
PubChem ID:130580928

benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-7176580
    • 1870210-65-3
    • benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
    • Carbamic acid, N-(4-bromo-2,6-dimethylphenyl)-, phenylmethyl ester
    • インチ: 1S/C16H16BrNO2/c1-11-8-14(17)9-12(2)15(11)18-16(19)20-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,18,19)
    • InChIKey: FIBHBAYWGGPXHC-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C)C(=C(C)C=1)NC(=O)OCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 333.03644g/mol
  • どういたいしつりょう: 333.03644g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 4
  • 複雑さ: 306
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 38.3Ų

じっけんとくせい

  • 密度みつど: 1.402±0.06 g/cm3(Predicted)
  • ふってん: 386.9±42.0 °C(Predicted)
  • 酸性度係数(pKa): 12.94±0.70(Predicted)

benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7176580-0.5g
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
1870210-65-3 95.0%
0.5g
$397.0 2025-03-12
Enamine
EN300-7176580-0.1g
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
1870210-65-3 95.0%
0.1g
$364.0 2025-03-12
Enamine
EN300-7176580-0.05g
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
1870210-65-3 95.0%
0.05g
$348.0 2025-03-12
Enamine
EN300-7176580-1.0g
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
1870210-65-3 95.0%
1.0g
$414.0 2025-03-12
Enamine
EN300-7176580-5.0g
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
1870210-65-3 95.0%
5.0g
$1199.0 2025-03-12
Enamine
EN300-7176580-0.25g
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
1870210-65-3 95.0%
0.25g
$381.0 2025-03-12
Enamine
EN300-7176580-2.5g
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
1870210-65-3 95.0%
2.5g
$810.0 2025-03-12
Enamine
EN300-7176580-10.0g
benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate
1870210-65-3 95.0%
10.0g
$1778.0 2025-03-12

benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate 関連文献

benzyl N-(4-bromo-2,6-dimethylphenyl)carbamateに関する追加情報

Introduction to Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS No. 1870210-65-3)

Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate, with the chemical formula C14H14BrN2O2, is a significant compound in the field of pharmaceutical chemistry. This compound is characterized by its unique structural features, which include a benzyl group and a carbamate moiety attached to a 4-bromo-2,6-dimethylphenyl ring. The presence of the bromine atom and the dimethyl substituents on the phenyl ring contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in synthetic organic chemistry and drug development.

The CAS number 1870210-65-3 provides a unique identifier for this compound, ensuring accurate classification and reference in scientific literature and databases. This numbering system is crucial for researchers and chemists to locate and verify the properties of Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate. The compound's molecular structure suggests potential applications in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

In recent years, there has been growing interest in the use of Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate as a building block in medicinal chemistry. Its structural motifs are reminiscent of several bioactive molecules, which has prompted researchers to explore its potential in drug discovery. The 4-bromo-2,6-dimethylphenyl moiety is particularly noteworthy, as it can serve as a scaffold for designing molecules with specific biological activities. For instance, this moiety has been shown to enhance binding affinity to certain protein targets, making it an attractive feature for medicinal chemists.

One of the most exciting applications of Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate is in the synthesis of pharmaceutical intermediates. The carbamate group is a versatile functional handle that can be modified through various chemical reactions to introduce additional functionalities. This flexibility allows chemists to tailor the compound's properties for specific applications. For example, it has been used in the synthesis of kinase inhibitors, which are important in treating various diseases, including cancer. The bromine atom on the phenyl ring also provides a site for further functionalization, enabling the creation of more complex molecular architectures.

The benzyl group in Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate plays a crucial role in its reactivity and solubility characteristics. Benzyl groups are commonly used in organic synthesis due to their stability and ease of manipulation. They can be introduced or removed through various reactions, such as nucleophilic substitution or reduction reactions. This makes Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate a valuable intermediate for constructing more complex molecules without compromising the integrity of other functional groups.

Recent studies have highlighted the importance of Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate in the development of neurological drugs. The structural features of this compound suggest that it may interact with specific neurotransmitter receptors or enzymes involved in neurological disorders. Researchers have been exploring its potential as a precursor for synthesizing novel compounds that could modulate neural activity. For instance, derivatives of this compound have shown promise in preclinical studies as potential treatments for conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate involves several key steps that highlight its complexity and utility. The reaction typically begins with the bromination of 2,6-dimethylaniline to introduce the bromine atoms at the desired positions on the phenyl ring. This is followed by carbamoylation using benzoyl chloride and an amine source to form the carbamate group. The final step involves purification and isolation of the product using standard techniques such as column chromatography or recrystallization.

The chemical properties of Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate make it an excellent candidate for further derivatization and functionalization. Its reactivity allows chemists to introduce various substituents at different positions on the molecule, enabling the creation of a wide range of derivatives with tailored properties. This flexibility is particularly valuable in drug discovery efforts, where subtle changes in molecular structure can significantly impact biological activity.

In conclusion, Benzyl N-(4-bromo-2,6-dimethylphenyl)carbamate (CAS No. 1870210-65-3) is a multifaceted compound with significant potential in pharmaceutical chemistry. Its unique structural features make it a valuable intermediate for synthesizing complex molecules with various biological activities. Recent research has highlighted its importance in developing novel drugs for neurological disorders and other diseases. As our understanding of its chemical properties continues to grow, so too will its applications in medicinal chemistry and drug development.

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